molecular formula C10H15N3O2 B7144004 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7144004
M. Wt: 209.24 g/mol
InChI Key: ABQFYCDZGNFHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the cyclopentyl and propanamide groups. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with a carboxylic acid derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and improved reaction conditions to maximize the output and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo substitution reactions where functional groups on the oxadiazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocyclic compounds. Substitution reactions can result in various substituted oxadiazole derivatives .

Scientific Research Applications

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its bioisosteric properties and ability to interact with biological targets.

    Material Science: It is used in the development of new materials with unique electronic and optical properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of other chemical compounds and materials with specific desired properties .

Mechanism of Action

The mechanism of action of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid
  • N-cyclopentyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Uniqueness

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific combination of the cyclopentyl group and the propanamide moiety attached to the 1,2,4-oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c11-8(14)5-6-9-12-10(13-15-9)7-3-1-2-4-7/h7H,1-6H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQFYCDZGNFHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=N2)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.